molecular formula C9H12S B7724607 4-n-Propylthiophenol

4-n-Propylthiophenol

Cat. No.: B7724607
M. Wt: 152.26 g/mol
InChI Key: TVLGECZCQTWNOL-UHFFFAOYSA-N
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Description

4-n-Propylthiophenol is an organic compound with the molecular formula C₉H₁₂S. It is a derivative of thiophenol, where the phenyl ring is substituted with a propyl group at the para position. This compound is known for its distinct sulfur-containing aromatic structure, which imparts unique chemical properties.

Scientific Research Applications

4-n-Propylthiophenol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Propylthiophenol can be synthesized through various methods. One common synthetic route involves the reaction of 4-n-propylbenzenesulfonyl chloride with a reducing agent. The reaction typically proceeds under mild conditions, using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the sulfonyl chloride to the corresponding thiol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-n-Propylthiophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The thiol group can be reduced to form the corresponding sulfide using reducing agents.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Mechanism of Action

The mechanism of action of 4-n-Propylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can modulate enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Propylphenol: Similar structure but lacks the sulfur atom, resulting in different chemical properties.

    Thiophenol: Lacks the propyl group, making it less hydrophobic and altering its reactivity.

Uniqueness

4-n-Propylthiophenol is unique due to the presence of both the propyl group and the thiol group, which confer distinct hydrophobic and nucleophilic properties. This combination makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

4-propylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLGECZCQTWNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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